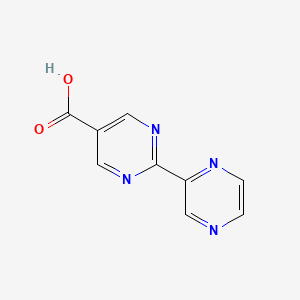![molecular formula C22H28N4O4S B2617898 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate CAS No. 898344-58-6](/img/structure/B2617898.png)
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate” is a complex organic molecule. It is a derivative of thiazole and triazole, both of which are heterocyclic compounds . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of such compounds typically involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The synthesized compounds are usually characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the number and type of atoms, their positions in the molecule, and their connectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents, and its stability can be assessed under different conditions .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel compounds involving thiazolo[3,2-b][1,2,4]triazoles and related structures has been a subject of interest due to their potential biological activities. For instance, a study by El‐Kazak and Ibrahim (2013) on the synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from a related ethyl 1,2-diamino compound demonstrates the chemical versatility of these compounds. The antimicrobial activity of these synthesized compounds highlights their potential in developing new therapeutic agents (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
The exploration of novel compounds for antimicrobial properties is crucial in addressing the growing resistance to existing antibiotics. The study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives reveals the potential of these compounds in combating various microorganisms. The synthesis involved reactions starting from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate activities against tested microorganisms, highlighting the importance of such derivatives in antimicrobial research (Bektaş et al., 2007).
Biological Activities
The development of compounds with specific biological activities, such as antagonism to certain receptors or enzymes, is a key area of pharmacological research. Watanabe et al. (1992) synthesized a series of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives to evaluate their antagonist activity against 5-HT2 receptors. This study not only contributes to the understanding of the structure-activity relationship but also opens pathways for the development of new therapeutic agents targeting serotonergic systems (Watanabe et al., 1992).
Orientations Futures
The future directions for this compound could involve further studies to explore its potential biological activities. Given its promising neuroprotective and anti-inflammatory properties, it could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mécanisme D'action
Target of Action
The primary targets of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The interaction between Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate and its targets involves several processes. The compound may form a carbinolamine by adding an amine to the double bond C=O, followed by the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate The triazole moiety is known to interact with β-tubulin via h-bonding with numerous amino acids , which may affect various biochemical pathways.
Result of Action
The molecular and cellular effects of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate Similar triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Action Environment
The environmental factors influencing the action, efficacy, and stability of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate It is known that the activation barrier of similar compounds can be overcome under reaction conditions such as heating .
Propriétés
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(14-8-10-16(29-3)11-9-14)25-12-6-7-15(13-25)21(28)30-5-2/h8-11,15,18,27H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKVNPOKYIWHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCC(C4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)
![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2617823.png)

![4-[[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]pyridine](/img/structure/B2617826.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617829.png)



